molecular formula C16H18N2 B14208157 6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine CAS No. 830323-17-6

6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine

Cat. No.: B14208157
CAS No.: 830323-17-6
M. Wt: 238.33 g/mol
InChI Key: TUOZDSDVSVDPOI-HNNXBMFYSA-N
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Description

6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine is an organic compound with the molecular formula C16H18N2 and a molecular weight of 238.328 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group and an amine group attached to a tetrahydronaphthalene moiety. It is a member of the class of pyridines and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the pyridine ring with the tetrahydronaphthalene moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

830323-17-6

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

6-methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine

InChI

InChI=1S/C16H18N2/c1-12-6-4-11-16(17-12)18-15-10-5-8-13-7-2-3-9-14(13)15/h2-4,6-7,9,11,15H,5,8,10H2,1H3,(H,17,18)/t15-/m0/s1

InChI Key

TUOZDSDVSVDPOI-HNNXBMFYSA-N

Isomeric SMILES

CC1=NC(=CC=C1)N[C@H]2CCCC3=CC=CC=C23

Canonical SMILES

CC1=NC(=CC=C1)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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